![molecular formula C24H33NO4 B13413887 (1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol](/img/structure/B13413887.png)
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol is a complex organic molecule with a unique structure It features a spiro connection between a dioxolane ring and a tetracyclic system, which includes a cyclobutylmethyl group and a methoxy substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves multiple steps, starting from readily available starting materials. The key steps include the formation of the spiro connection and the introduction of the cyclobutylmethyl and methoxy groups. Typical reaction conditions involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The development of an efficient industrial process would require extensive research and development to ensure the feasibility and economic viability of large-scale production.
Análisis De Reacciones Químicas
Types of Reactions
(1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural isomers.
Substitution: The methoxy and cyclobutylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce new functional groups such as halides or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug discovery and development.
Medicine
In medicine, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol could be explored for its therapeutic potential. Its ability to undergo various chemical reactions might allow for the development of derivatives with enhanced pharmacological properties.
Industry
In industry, this compound could be used in the production of advanced materials, such as polymers and coatings. Its unique structure might impart desirable properties, such as increased stability or specific reactivity, to the final products.
Mecanismo De Acción
The mechanism of action of (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10’-ol involves its interaction with molecular targets through various pathways. The compound’s structure allows it to bind to specific receptors or enzymes, potentially modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
- (1R,7S)-Bicyclo[5.3.1]undecan-9-one semicarbazone
- 1-(1-Ethylcyclobutyl)methanamine
- 1,1-Cyclobutanedimethanol
Uniqueness
Compared to these similar compounds, (1’R,9’S,10’S)-17’-(cyclobutylmethyl)-4’-methoxyspiro[1,3-dioxolane-2,13’-17-azatetracyclo[75301,1002,7]heptadeca-2(7),3,5-triene]-10’-ol stands out due to its spiro connection and the presence of both cyclobutylmethyl and methoxy groups
Propiedades
Fórmula molecular |
C24H33NO4 |
|---|---|
Peso molecular |
399.5 g/mol |
Nombre IUPAC |
(1'R,9'S,10'S)-17'-(cyclobutylmethyl)-4'-methoxyspiro[1,3-dioxolane-2,13'-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene]-10'-ol |
InChI |
InChI=1S/C24H33NO4/c1-27-19-6-5-18-13-21-24(26)8-7-23(28-11-12-29-23)16-22(24,20(18)14-19)9-10-25(21)15-17-3-2-4-17/h5-6,14,17,21,26H,2-4,7-13,15-16H2,1H3/t21-,22+,24+/m0/s1 |
Clave InChI |
KCDTYPUXBSBHKW-WMTXJRDZSA-N |
SMILES isomérico |
COC1=CC2=C(C[C@H]3[C@]4([C@]2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
SMILES canónico |
COC1=CC2=C(CC3C4(C2(CCN3CC5CCC5)CC6(CC4)OCCO6)O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




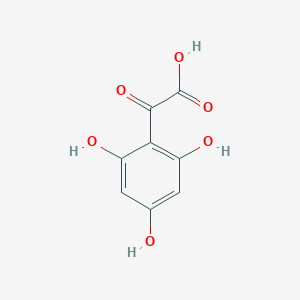
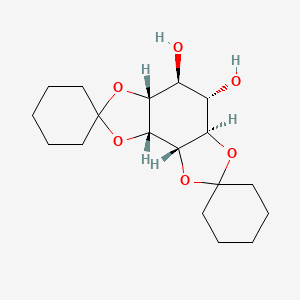
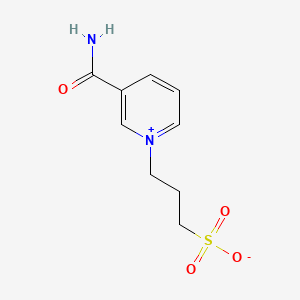
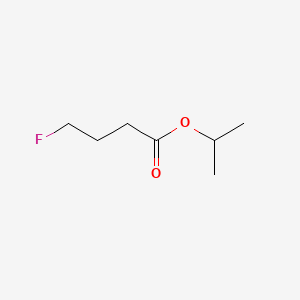

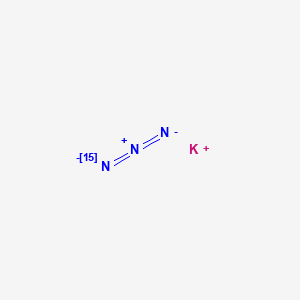
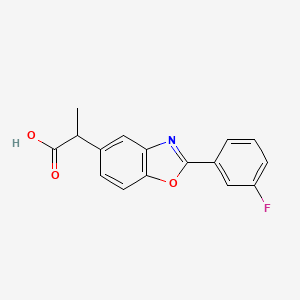
![5-(2-Chlorobenzyl)thieno[3,2-c]pyridin-5-ium bromide](/img/structure/B13413860.png)
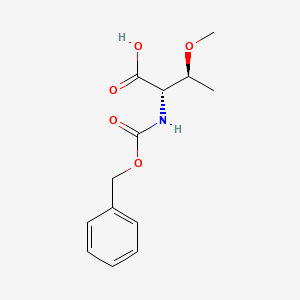

![(9-([1,1'-Biphenyl]-4-yl)-9H-carbazol-4-yl)boronic acid](/img/structure/B13413883.png)
![(2-Nonanoyloxy-3-octadeca-9,12-dienoyloxypropoxy)-[2-(trimethylazaniumyl)ethyl]phosphinate](/img/structure/B13413884.png)
